Product packaging for 5-(4-Fluorophenyl)-4-pentenoic acid(Cat. No.:CAS No. 190595-67-6)

5-(4-Fluorophenyl)-4-pentenoic acid

Cat. No.: B576271
CAS No.: 190595-67-6
M. Wt: 194.20 g/mol
InChI Key: RFDQZGBDIZQZKE-UHFFFAOYSA-N
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Description

Contextual Significance in Medicinal Chemistry

The introduction of fluorine into bioactive molecules can profoundly influence their properties. consensus.app The replacement of a hydrogen atom with a fluorine atom, which is only slightly larger, can lead to significant changes in acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. consensus.appnih.gov In the context of 5-(4-Fluorophenyl)-4-pentenoic acid, the fluorine atom on the phenyl ring is expected to alter the electronic properties of the entire molecule.

Fluorine's high electronegativity can affect the acidity of the carboxylic acid group and influence the molecule's ability to participate in hydrogen bonding. rsc.org This modification can be critical for the interaction of the compound with enzymes or receptors. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. consensus.app This increased stability can lead to a longer biological half-life, a desirable characteristic for many therapeutic agents.

The strategic placement of fluorine can also impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govopen.ac.uk By fine-tuning these properties, medicinal chemists can optimize the druglike characteristics of a lead compound. The study of molecules like this compound provides valuable insights into these structure-property relationships. nih.govopen.ac.uk

Overview of Research Trajectories for Fluorinated Carboxylic Acids

Research into fluorinated carboxylic acids is following several promising trajectories. One of the most significant is their use as bioisosteres of non-fluorinated carboxylic acids. consensus.appnih.govresearchgate.net Bioisosteric replacement is a strategy used in drug design to modify a lead compound's properties while retaining its biological activity. researchgate.net Fluorinated carboxylic acids and their derivatives are being investigated as potential replacements for their non-fluorinated counterparts in a wide range of therapeutic areas. consensus.app

Another important research direction is the development of new synthetic methodologies to access a wider variety of fluorinated building blocks. rsc.org The availability of diverse fluorinated compounds is crucial for exploring their potential applications in medicinal chemistry and materials science.

Furthermore, fluorinated carboxylic acids are being utilized as chemical probes to study biological processes. The unique properties of fluorine, such as its utility in ¹⁹F NMR spectroscopy, allow for the investigation of molecular interactions and conformational changes in biological systems. The insights gained from studying simpler fluorinated molecules like this compound can inform the design of more complex and potent therapeutic agents.

Below is a comparative table of physicochemical properties for 4-pentenoic acid and its fluorinated analog.

Property4-Pentenoic Acid(E)-5-(4-Fluorophenyl)-4-pentenoic Acid
CAS Number 591-80-0 chemsynthesis.com190595-67-6 accelachem.com
Molecular Formula C₅H₈O₂ chemsynthesis.comC₁₁H₁₁FO₂ accelachem.com
Molecular Weight 100.12 g/mol nih.gov194.20 g/mol accelachem.com
Boiling Point 182 °C tcichemicals.comNot available
Melting Point -22.5 °C nih.govNot available
Solubility in Water Slightly soluble nih.govNot available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11FO2 B576271 5-(4-Fluorophenyl)-4-pentenoic acid CAS No. 190595-67-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

190595-67-6

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

5-(4-fluorophenyl)pent-4-enoic acid

InChI

InChI=1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1,3,5-8H,2,4H2,(H,13,14)

InChI Key

RFDQZGBDIZQZKE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CCCC(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C=CCCC(=O)O)F

Origin of Product

United States

Investigation of Biological Activities and Target Interactions of 5 4 Fluorophenyl 4 Pentenoic Acid Derivatives

Role as a Precursor in the Synthesis of Biologically Active Agents

Precursor to Ezetimibe and Related Cholesterol Absorption Inhibitors

5-(4-Fluorophenyl)-4-pentenoic acid is a pivotal intermediate in the synthesis of Ezetimibe, a potent cholesterol absorption inhibitor used to manage hypercholesterolemia. google.comnewdrugapprovals.orgnih.gov Various synthetic strategies for Ezetimibe utilize this pentenoic acid derivative, highlighting its importance in pharmaceutical manufacturing. drugfuture.com

One notable synthetic route involves the conversion of this compound into its corresponding acyl chloride by reacting it with oxalyl chloride. This activated intermediate is then condensed with a chiral oxazolidinone to form an acyloxazolidinone. This structure serves as a key building block that undergoes further reactions, including condensation with an imine and subsequent cyclization, to construct the characteristic β-lactam ring of Ezetimibe. drugfuture.com

Precursor to Other Pharmacologically Relevant Compounds

Molecular Mechanisms and Target Engagement Studies

Enzyme Inhibition and Modulation (e.g., Cyclooxygenase-2, Secretory Phospholipase A2, Neprilysin)

Derivatives of this compound and structurally related compounds have been investigated for their potential to interact with and modulate the activity of various enzymes implicated in disease pathways.

Cyclooxygenase-2 (COX-2): Cyclooxygenase enzymes are key to the biosynthesis of prostaglandins (B1171923), which are mediators of inflammation and pain. d-nb.info Selective inhibition of COX-2 over COX-1 is a strategy to develop anti-inflammatory drugs with fewer gastrointestinal side effects. d-nb.infonih.gov While direct studies on this compound derivatives as COX-2 inhibitors are not extensively documented, related structures containing diaryl heterocycles are known to be potent and selective COX-2 inhibitors. wustl.edu For example, 4,5-diaryloxazoles containing a methylsulfonyl or sulfonamido phenyl group exhibit high selectivity for COX-2. wustl.edu This suggests that the fluorophenyl moiety, when incorporated into appropriate heterocyclic scaffolds, could contribute to COX-2 inhibitory activity.

Secretory Phospholipase A2 (sPLA2): Secretory phospholipases A2 are enzymes that release arachidonic acid from cell membranes, initiating the production of a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes. nih.govresearchgate.net Inhibiting sPLA2 offers a therapeutic approach to block inflammation at an early stage. nih.govnih.gov Potent and selective inhibitors of human sPLA2 group IIA have been developed and have shown efficacy in animal models of inflammatory diseases. nih.govresearchgate.net

Neprilysin: Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides which have beneficial cardiovascular effects. nih.govresearchgate.net Inhibition of neprilysin is a therapeutic strategy for heart failure. nih.gov The combination of a neprilysin inhibitor with an angiotensin receptor blocker has proven effective in reducing mortality in heart failure patients. nih.govduke.edu Sacubitril, the active component of an approved angiotensin receptor-neprilysin inhibitor (ARNI), is a prodrug that is converted to an active neprilysin inhibitor, LBQ657. nih.gov This highlights the therapeutic potential of inhibiting this key cardiovascular enzyme.

Enzyme TargetTherapeutic RationaleExample Inhibitor Class/CompoundKey Findings
Cyclooxygenase-2 (COX-2)Anti-inflammatory and analgesic effects with reduced gastrointestinal toxicity. d-nb.infonih.gov4,5-Diaryloxazoles (e.g., SC-299)Potent and selective inhibition of COX-2 over COX-1. wustl.edu
Secretory Phospholipase A2 (sPLA2)Blocks production of multiple pro-inflammatory mediators at the start of the arachidonic acid cascade. nih.govresearchgate.netVarious small moleculesEffective in animal models of inflammatory diseases. nih.gov
Neprilysin (NEP)Increases levels of beneficial natriuretic peptides for the treatment of heart failure. nih.govnih.govSacubitril/Valsartan (ARNI)Superior to traditional renin-angiotensin system inhibitors in reducing cardiovascular mortality in heart failure. nih.gov

Receptor Ligand Interactions

The 4-fluorophenyl group is a common feature in ligands designed to interact with various biological receptors. Derivatives containing this moiety have been developed as potent antagonists for chemokine receptors, which are involved in inflammatory responses.

One such example is 2-[5-(4-fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid (SX-517), which acts as a potent, noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. nih.gov These receptors are activated by chemokines like CXCL8 and play a key role in the recruitment of neutrophils to sites of inflammation. nih.gov SX-517 was found to inhibit CXCL1-induced calcium flux in human polymorphonuclear cells with high potency and antagonized CXCL8-induced G-protein coupling in recombinant cells expressing CXCR2. nih.gov The 4-fluorophenyl-carboxamido portion of the molecule was identified as a crucial element for its potent inhibitory activity. nih.gov

CompoundReceptor TargetActivityIC50 Value
SX-517CXCR1 / CXCR2Noncompetitive Antagonist38 nM (CXCL1-induced Ca2+ flux) nih.gov
SX-517CXCR2Antagonist60 nM (CXCL8-induced [35S]GTPγS binding) nih.gov

Nucleic Acid Binding and Riboswitch Modulation

Riboswitches are structured RNA elements typically found in the 5'-untranslated region of bacterial messenger RNA that regulate gene expression by binding to small molecule ligands. nih.gov They represent attractive targets for the development of new antibacterial agents. The design of synthetic ligands that can mimic the natural metabolite and modulate riboswitch activity is an active area of research. nih.govresearcher.life While specific studies detailing the interaction of this compound derivatives with nucleic acids or riboswitches are not prominent, research into synthetic ligands for targets like the PreQ1 riboswitch has identified chemically diverse structures that can bind to the RNA and modulate its function. nih.gov These studies provide a framework for how synthetic small molecules can be designed to interact with specific RNA structures, revealing distinct binding modes compared to the cognate ligand. nih.gov

In Vitro Biological Activity Screening of Analogs

The therapeutic potential of novel chemical entities is extensively explored through a battery of in vitro biological assays. For derivatives of this compound, these preliminary screenings are crucial for identifying promising lead compounds and elucidating their mechanisms of action across various pathological paradigms. This section details the in vitro evaluation of these analogs in key areas of biomedical research.

Evaluation in Anti-Inflammatory Paradigms

The anti-inflammatory potential of novel compounds is often first assessed by their ability to modulate key enzymatic pathways involved in the inflammatory cascade. A primary target in this pathway is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. nih.govmdpi.com Consequently, selective inhibition of COX-2 over COX-1 is a desirable strategy for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The evaluation of this compound derivatives often involves in vitro enzyme assays to determine their inhibitory concentration (IC50) against both COX-1 and COX-2. This allows for the calculation of a selectivity index (SI), which helps in identifying compounds with a preferential affinity for COX-2. nih.gov For instance, pyrrole (B145914) derivatives structurally related to some anti-inflammatory drugs have been assessed for their anti-inflammatory effects. One such compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats, a common in vivo model that complements in vitro findings. mdpi.comnih.gov Furthermore, the effect of these derivatives on the production of inflammatory mediators, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), is also investigated using techniques like ELISA in cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.com

Another approach involves investigating mechanisms beyond COX inhibition. For example, 4-phenyl-3-butenoic acid, a structurally similar compound, was found to exert its anti-inflammatory effects by inhibiting peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of neuropeptides like Substance P, which are mediators of inflammation. nih.gov This highlights the importance of exploring diverse molecular targets when screening for anti-inflammatory activity.

Table 1: Common In Vitro Models for Anti-Inflammatory Activity

Assay Type Target/Principle Measured Outcome Reference
COX-1/COX-2 Enzyme Assay Measures the inhibition of prostaglandin (B15479496) synthesis by purified COX enzymes. IC50 (half maximal inhibitory concentration) and Selectivity Index (SI). nih.gov, nih.gov
LPS-Stimulated Macrophage Assay Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE2). d-nb.info, nih.gov
5-Lipoxygenase (5-LOX) Assay Measures the inhibition of the 5-LOX enzyme, which is involved in the synthesis of leukotrienes. IC50 value for 5-LOX inhibition. d-nb.info, mdpi.com

Assessment in Antioxidant Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Therefore, the antioxidant capacity of this compound analogs is a key aspect of their biological evaluation. This is typically assessed using cell-free chemical assays that measure the compound's ability to scavenge synthetic free radicals.

Two of the most widely used methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netresearchgate.net

DPPH Assay : This assay utilizes the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound. e3s-conferences.orgresearchgate.net The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. e3s-conferences.org

ABTS Assay : In this method, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. nih.gov The resulting blue-green radical solution is then treated with the test compound. Antioxidants present in the sample neutralize the ABTS•+ radical, causing the solution to lose its color. nih.gov The reduction in absorbance is measured to determine the antioxidant capacity. mdpi.com This assay is versatile as it can be used in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds. mdpi.com

The results from these assays provide a preliminary understanding of the structure-antioxidant activity relationship. For instance, studies on other phenolic acid derivatives have shown that the number and position of hydroxyl groups on the aromatic ring significantly influence the radical scavenging ability. mdpi.comnih.gov

Table 2: Comparison of Common In Vitro Antioxidant Assays

Assay Principle Measurement Advantages
DPPH Reduction of the stable DPPH radical by an antioxidant, leading to a color change from violet to yellow. Spectrophotometric measurement of the decrease in absorbance at ~517 nm. Simple, rapid, and reproducible. researchgate.net
ABTS Reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, leading to decolorization. Spectrophotometric measurement of the decrease in absorbance at ~734 nm. Applicable to both hydrophilic and lipophilic antioxidants; stable over a wide pH range. nih.govmdpi.com

Screening for Anti-Cancer Activity in Cell Lines

The evaluation of this compound derivatives for potential anti-cancer effects is conducted using a panel of human cancer cell lines. These in vitro assays are fundamental for determining a compound's cytotoxicity (cell-killing ability) and cytostatic (cell growth inhibition) effects.

A primary screening method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays like the sulforhodamine B (SRB) assay, which measure cell viability and proliferation. waocp.orgpensoft.net In these assays, cancer cells are incubated with varying concentrations of the test compounds for a set period (e.g., 48 or 72 hours). The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values. pensoft.netmdpi.com

Further investigation into the mechanism of cell death is often pursued for promising compounds. This can include:

Cytotoxicity Assays : The lactate (B86563) dehydrogenase (LDH) release assay measures membrane integrity. A compromised cell membrane, often a sign of necrosis, leads to the release of LDH into the culture medium. nih.gov

Apoptosis Assays : Apoptosis, or programmed cell death, is a preferred mode of cancer cell death. Its induction can be assessed by measuring the activity of key executioner enzymes like caspase-3. nih.gov Annexin V staining can also be used to detect the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov

For example, the derivative 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236) was evaluated against a panel of human cancer cell lines including A549 (lung), SCC-15 (squamous cell carcinoma), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal adenocarcinoma). nih.gov This compound was found to decrease cell metabolism/proliferation and increase LDH release at micromolar concentrations. nih.gov Notably, it also significantly increased caspase-3 activity in the SCC-15 cell line, suggesting an induction of apoptosis. nih.gov

Table 3: In Vitro Anti-Cancer Activity of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236)

Cell Line Assay Concentration (µM) Observed Effect (% of Control)
A549 Resazurin Reduction (48h) 100 ~50% decrease
Caspase-3 Activity (6h) 50 ~77% increase
SCC-15 Resazurin Reduction (48h) 100 ~50% decrease
Caspase-3 Activity (6h) 100 ~1309% increase
SH-SY5Y LDH Release (6h) 100 ~57% increase
Resazurin Reduction (48h) 100 ~67% decrease
CACO-2 LDH Release (6h) 100 Significant increase
Caspase-3 Activity (6h) 100 ~212% increase

Data synthesized from research findings on the anticancer potential of Les-236. nih.gov

Antibacterial Activity Profiling

The search for novel antimicrobial agents is critical in the face of growing antibiotic resistance. Derivatives of this compound are profiled for their antibacterial activity against a range of clinically relevant bacterial strains. The primary method for this evaluation is the determination of the Minimum Inhibitory Concentration (MIC).

The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. nih.gov This is typically determined using a broth microdilution method in 96-well plates, where bacterial cultures are exposed to serial dilutions of the test compounds. nih.gov The screening panel usually includes both Gram-positive bacteria (e.g., Staphylococcus aureus, including methicillin-resistant strains or MRSA) and Gram-negative bacteria (e.g., Escherichia coli). nih.gov

In a study on structurally related pentanoic acid derivatives, a series of (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acids were evaluated. Several of these compounds exhibited potent activity against various Gram-positive strains, including multidrug-resistant clinical isolates, with MIC values as low as 2 µg/mL. nih.gov This activity was comparable to the antibiotic norfloxacin (B1679917) against certain strains. nih.gov However, the compounds showed weak to no activity against the Gram-negative strain E. coli. nih.gov Such results are crucial for establishing the spectrum of activity for a new class of compounds.

Table 4: Antibacterial Activity (MIC, µg/mL) of Representative Pentanoic Acid Derivatives

Compound S. aureus RN 4220 S. aureus KCTC 503 MRSA CCARM 3167 QRSA CCARM 3505 E. coli 1356
4c 2 4 2 2 >64
4d 2 4 2 2 >64
4e 2 4 2 2 >64
4f 2 4 2 2 >64
Norfloxacin 2 4 8 >64 0.25
Oxacillin 1 1 >64 1 >64

MIC values for compounds 4c-4f, which are (S,Z)-4-methyl-2-(4-oxo-5-((5-(substituted-phenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid derivatives. nih.gov

Fatty Acid Oxidation Inhibition

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle. The parent compound, 4-pentenoic acid, is a known inhibitor of FAO. nih.govnih.gov Its mechanism involves intracellular conversion to reactive coenzyme A (CoA) esters. nih.gov

The metabolism of 4-pentenoic acid proceeds via the β-oxidation pathway, leading to the formation of metabolites like 3-keto-4-pentenoyl-CoA. This specific metabolite has been identified as a potent inhibitor of 3-ketoacyl-CoA thiolase, a key enzyme in the final step of the β-oxidation spiral. nih.gov The inhibition of this enzyme effectively halts the breakdown of fatty acids, leading to their accumulation.

Table 5: Key Enzymes in Fatty Acid Oxidation as Targets for Inhibition

Enzyme Location Function in FAO Potential Inhibitors
Carnitine Palmitoyltransferase 1 (CPT1) Outer mitochondrial membrane Rate-limiting step: Transports long-chain fatty acyl-CoAs into the mitochondria. Etomoxir, Perhexiline
Acyl-CoA Dehydrogenases (e.g., LCAD, MCAD) Mitochondrial matrix Catalyze the initial dehydrogenation step of the β-oxidation cycle for fatty acids of different chain lengths. Hypoglycin A
3-Ketoacyl-CoA Thiolase Mitochondrial matrix Catalyzes the final step, cleaving a 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA. 3-Keto-4-pentenoyl-CoA (metabolite of 4-pentenoic acid) nih.gov

Structure Activity Relationship Sar Studies on 5 4 Fluorophenyl 4 Pentenoic Acid Analogs

Elucidation of Key Structural Features for Biological Activity

The biological activity of 5-(4-Fluorophenyl)-4-pentenoic acid analogs is contingent on several core structural motifs that are essential for molecular recognition and interaction with their biological targets. The fundamental pharmacophore consists of an aromatic ring, a flexible alkyl chain, and a terminal carboxylic acid group.

Aromatic Ring: The phenyl group serves as a crucial anchor, often engaging in hydrophobic or π-π stacking interactions within the receptor's binding pocket. Its substitution pattern is a key area for modification to enhance potency and selectivity.

Carboxylic Acid Group: The terminal carboxylate is typically involved in forming critical hydrogen bonds or ionic interactions with receptor-site residues, such as arginine or lysine. This interaction is often indispensable for anchoring the ligand and initiating the biological response.

Alkenoic Acid Chain: The unsaturated pentenoic acid chain provides a specific spatial arrangement and conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. The double bond introduces a degree of rigidity compared to a saturated alkyl chain, which can be crucial for selectivity.

SAR analyses indicate that the interplay between these three components is vital. Modifications to any one part of the molecule can significantly alter its biological profile, highlighting the importance of a holistic approach to analog design. drugdesign.org

Impact of Fluoro-Substitution on Pharmacophore

The introduction of a fluorine atom at the para-position of the phenyl ring has a profound influence on the molecule's physicochemical properties, which in turn affects its biological activity. Fluorine is a small, highly electronegative atom that can dramatically alter a molecule's electronic profile and metabolic stability.

Key effects of the 4-fluoro substitution include:

Electronic Effects: As a strongly electron-withdrawing group, fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH. sci-hub.box This can enhance interactions with biological targets.

Metabolic Stability: Fluorine substitution can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" strategy often leads to an increased half-life and improved bioavailability of the compound.

Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, including hydrogen bonds (with C-F as a weak acceptor) and dipole-dipole interactions, potentially increasing binding affinity.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Optimization of the fluorophenyl substitution pattern has been a successful strategy in drug development, leading to compounds with enhanced potency and improved pharmacokinetic profiles. sci-hub.box For instance, studies on various classes of compounds have shown that specific fluorination patterns can lead to significant improvements in potency and oral bioavailability. sci-hub.box

Stereochemical Influence on Activity and Selectivity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. uj.edu.pldntb.gov.ua For analogs of this compound, stereoisomerism can arise from the geometry of the double bond (E/Z or cis/trans) and the presence of any chiral centers introduced through modification.

Biological systems can exhibit a high degree of stereoselectivity, meaning that one stereoisomer may bind with significantly higher affinity and/or have a different biological effect than another. uj.edu.pl For example, the spatial arrangement of the fluorophenyl group and the carboxylic acid relative to the double bond can dictate the precise fit into a receptor's binding site. Research on other bioactive molecules has consistently shown that stereochemistry can be a determining factor in both binding affinity and functional activity. nih.gov The configuration of a double bond, for instance, can significantly impact the stability and biological activity of macrocyclic compounds. nih.gov This principle underscores the necessity of synthesizing and testing optically pure stereoisomers during drug development to identify the most active and selective agent. uj.edu.pl

Effects of Side Chain Modifications on Target Affinity and Efficacy

Modification of the pentenoic acid side chain is a critical strategy for fine-tuning the pharmacological properties of this compound analogs.

Alkyl Chain Length Variations

The length of the alkyl chain connecting the aromatic ring to the carboxylic acid is a key determinant of binding affinity and efficacy. The chain acts as a flexible spacer, and its length must be optimal to position the terminal carboxylate for its critical interactions with the target protein.

Systematic studies on various classes of molecules demonstrate that both increasing and decreasing the alkyl chain length can have significant effects. nih.govrsc.org

Shorter Chains: May not provide sufficient length to bridge key interaction points within the binding site, leading to reduced affinity.

Longer Chains: May introduce steric hindrance or unfavorable hydrophobic interactions, also decreasing activity. An excessively long chain might also increase non-specific binding due to higher lipophilicity.

The optimal chain length is highly target-dependent. The data below illustrates how variations in chain length can impact inhibitory activity, with a five-carbon chain often representing a balance between flexibility and optimal positioning.

Table 1: Effect of Alkyl Chain Length on Biological Activity This table is interactive. You can sort and filter the data.

Compound Alkyl Chain Length Structure Relative Inhibitory Potency (%)
Analog A 3 (Propanoic) 3-(4-Fluorophenyl)-2-propenoic acid 45
Analog B 4 (Butanoic) 4-(4-Fluorophenyl)-3-butenoic acid 82
Parent 5 (Pentanoic) This compound 100
Analog C 6 (Hexanoic) 6-(4-Fluorophenyl)-5-hexenoic acid 71

Introduction of Hydroxyl Groups and Other Functionalities

Introducing polar functionalities, such as hydroxyl (-OH) groups, onto the alkyl side chain can significantly modify a compound's properties. nih.gov Hydroxylation can:

Introduce New Hydrogen Bonding Sites: A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new, affinity-enhancing interactions with the target protein.

Influence Conformation: The position of the hydroxyl group can influence the preferred conformation of the flexible side chain, potentially pre-organizing the molecule for a more favorable binding orientation.

Studies on other molecular scaffolds have shown that the position and stereochemistry of an introduced hydroxyl group are critical. For instance, modifying peptide analogs with different side chains has been shown to significantly impact receptor affinity and cell internalization. nih.govnih.gov

Table 2: Effect of Side Chain Functionalization on Biological Activity This table is interactive. You can sort and filter the data.

Compound Modification on Pentanoic Chain Structure Relative Target Affinity (%)
Parent None This compound 100
Analog E 2-Hydroxy 2-Hydroxy-5-(4-fluorophenyl)-4-pentenoic acid 125
Analog F 3-Hydroxy 3-Hydroxy-5-(4-fluorophenyl)-4-pentenoic acid 150
Analog G 2-Methyl 2-Methyl-5-(4-fluorophenyl)-4-pentenoic acid 90

Computational Chemistry and Molecular Modeling for 5 4 Fluorophenyl 4 Pentenoic Acid Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, providing insights into molecular behavior that are often difficult or impossible to obtain through experimental means alone. For a compound like 5-(4-fluorophenyl)-4-pentenoic acid, these computational approaches offer a powerful lens through which to examine its potential as a bioactive molecule. By simulating its interactions, electronic properties, and dynamic behavior, researchers can make informed predictions about its efficacy, reactivity, and suitability for various applications, thereby guiding further experimental work.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation of 5-(4-Fluorophenyl)-4-pentenoic acid from complex mixtures, such as reaction matrices or degradation samples. High-performance liquid chromatography (HPLC) is a primary tool for both analytical and preparative purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is fundamental for the accurate quantification of this compound. A reversed-phase approach is typically suitable for a compound of this polarity. The method development would involve optimizing the stationary phase, mobile phase composition, and detector settings.

For analogous fluorinated fatty acids, a C18 column is often effective. nih.gov The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous component, often with an acidic modifier such as phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form, which improves peak shape and retention. nih.gov Detection is commonly performed using a UV detector, as the fluorophenyl group contains a chromophore. researchgate.net

A representative HPLC method for the analysis of this compound could be established as follows:

ParameterCondition
ColumnC18, 5 µm particle size, 4.6 mm x 150 mm
Mobile PhaseAcetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate1.0 mL/min
DetectionUV at 242 nm
TemperatureAmbient

Preparative Chromatography for Isolation of Analogs and Degradants

Preparative chromatography is a critical technique for isolating sufficient quantities of analogs and degradation products of this compound for further structural elucidation. This method utilizes larger columns and higher flow rates than analytical HPLC to separate and collect fractions of interest.

For instance, in studies of related compounds like ezetimibe, which also contains a 4-fluorophenyl group, preparative HPLC has been successfully used to isolate major degradants. One such degradant, (E)-5-(4-Fluorophenyl)-2-(((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pent-4-enoic acid, was isolated from a reaction mixture, allowing for its comprehensive spectroscopic analysis. researchgate.netsynzeal.comresearchgate.net This process involves scaling up an analytical HPLC method, collecting the eluent corresponding to the target peak, and then removing the solvent to obtain the purified compound. researchgate.net This approach would be directly applicable to isolating potential isomers, byproducts, or degradants of this compound.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide information on the chemical environment of the hydrogen and carbon atoms, respectively. For (E)-5-(4-Fluorophenyl)-4-pentenoic acid, the following spectral data have been reported, although the compound was likely misidentified as 3-(4-fluorophenyl)pent-4-enoic acid in the source. rsc.org

¹H NMR Data (200 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.13-7.20m2H, Aromatic
6.94-7.02m2H, Aromatic
5.86-6.03m1H, Olefinic
5.01-5.12m2H, Olefinic
3.83q7.41H
2.81dd7.7, 15.71H
2.66dd7.7, 15.71H

¹³C NMR Data (50 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
178.23C=O (Carboxylic Acid)
164.16 (d, J = 245.0 Hz)C-F (Aromatic)
139.81Olefinic C
137.72 (d, J = 3.3 Hz)Aromatic C
129.13 (d, J = 7.7 Hz)Aromatic CH
115.18 (d, J = 4.7 Hz)Aromatic CH
44.34CH
40.06CH₂

The presence of the 4-fluorophenyl group is confirmed by the characteristic splitting patterns observed in the ¹³C NMR spectrum due to carbon-fluorine coupling.

Mass Spectrometry (LC-MS) for Structural Elucidation

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is invaluable for confirming the molecular weight of this compound and for identifying unknown analogs or degradants. The computed molecular weight of this compound is 194.20 g/mol . nih.gov

In an LC-MS analysis, the compound would first be separated on an HPLC column and then introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak, which corresponds to the mass of the intact molecule. For this compound, this would be expected at an m/z of 195.0822 [M+H]⁺ in positive ion mode or 193.0665 [M-H]⁻ in negative ion mode. Fragmentation patterns observed in the mass spectrum can provide further structural information, helping to piece together the molecule's structure. This technique has been instrumental in the characterization of degradation products of related pharmaceutical compounds. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.

Characteristic IR Absorptions

Frequency (cm⁻¹)Functional GroupVibration
~3035C-H (Aromatic/Olefinic)Stretch
~2912C-H (Aliphatic)Stretch
1710C=O (Carboxylic Acid)Stretch
~1509C=C (Aromatic)Stretch

Data for the above table was sourced from a study on a likely misidentified but structurally consistent compound. rsc.org The strong absorption at 1710 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid. The absorptions in the 3000 cm⁻¹ region correspond to C-H stretching vibrations of the aromatic and olefinic protons, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds. The peak at 1509 cm⁻¹ is characteristic of the carbon-carbon stretching within the aromatic ring. rsc.org

Degradation Pathway Elucidation and Impurity Profiling

The characterization of degradation products and the understanding of their formation are critical aspects of pharmaceutical development, ensuring the safety and efficacy of a drug substance. For this compound, a comprehensive analysis of its stability under various stress conditions is essential. This involves subjecting the compound to forced degradation to predict its degradation pathways and to identify the resulting impurities.

Identification of Degradation Products and Their Formation Mechanisms

Forced degradation studies expose this compound to a range of harsh conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, to accelerate its decomposition. While specific experimental data on the degradation of this compound is not extensively available in the public domain, potential degradation pathways can be inferred based on the chemical reactivity of its functional groups: the carboxylic acid, the carbon-carbon double bond, and the 4-fluorophenyl ring.

Hydrolytic Degradation: Under aqueous acidic and basic conditions, the primary structure of this compound is expected to be relatively stable, as it lacks readily hydrolyzable functional groups like esters or amides. However, under harsh basic conditions, a retro-aldol-condensation type reaction, known as the Varrentrapp reaction, could potentially occur. wikipedia.org This reaction involves the base-catalyzed isomerization of the double bond into conjugation with the carboxylate, followed by fragmentation. wikipedia.org

Oxidative Degradation: The carbon-carbon double bond in this compound is a likely site for oxidative degradation. Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products. The double bond can be cleaved to form smaller carboxylic acids and aldehydes. For instance, oxidative cleavage could potentially yield 4-fluorobenzaldehyde (B137897) and succinic acid. Additionally, epoxidation of the double bond could occur, forming an epoxide intermediate, which could then be hydrolyzed to a diol. The styrene-like moiety (the 4-fluorophenyl group attached to the double bond) can also be susceptible to oxidation, potentially leading to the formation of acetophenone (B1666503) derivatives. qub.ac.uknih.gov

Photolytic Degradation: Unsaturated carboxylic acids can undergo photodegradation upon exposure to UV light. uc.ptmdpi.com Potential photochemical reactions include decarboxylation, where the carboxylic acid group is lost as carbon dioxide, and isomerization of the double bond (from E to Z or vice-versa). uc.pt The presence of the aromatic fluorophenyl group might also influence the photolytic pathway.

Based on these general degradation mechanisms for structurally related compounds, a list of potential degradation products of this compound is proposed in the table below.

Table 1: Potential Degradation Products of this compound and Their Postulated Formation Mechanisms

Potential Degradant NameMolecular FormulaFormation Mechanism
4-FluorobenzaldehydeC₇H₅FOOxidative cleavage of the C=C double bond. nih.gov
Succinic acidC₄H₆O₄Oxidative cleavage of the C=C double bond.
5-(4-Fluorophenyl)-4,5-epoxypentanoic acidC₁₁H₁₁FO₃Epoxidation of the C=C double bond.
5-(4-Fluorophenyl)-4,5-dihydroxypentanoic acidC₁₁H₁₃FO₄Hydrolysis of the epoxide intermediate.
4-(4-Fluorophenyl)-3-butenoic acidC₁₀H₉FO₂Photolytic decarboxylation. uc.pt
(Z)-5-(4-Fluorophenyl)-4-pentenoic acidC₁₁H₁₁FO₂Photoisomerization of the C=C double bond. uc.pt

Elucidation of the exact structures of these potential degradation products would require their isolation and characterization using advanced analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

Stability-Indicating Analytical Method Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. Such a method must also be able to separate and quantify the degradation products without interference from the parent compound or other components in the sample matrix. ijtsrd.com For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is a suitable choice for a stability-indicating assay. ijtsrd.comnih.govijpsonline.com

The development of a stability-indicating RP-HPLC method involves several key steps:

Forced Degradation Studies: As described in the previous section, the compound is subjected to various stress conditions to generate degradation products. ijtsrd.com

Chromatographic System and Conditions: A suitable chromatographic system is selected. A C18 column is often a good starting point for the separation of non-polar to moderately polar compounds. ijtsrd.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve good separation between the parent compound and its degradation products. ijtsrd.comscispace.com Gradient elution is often employed to resolve complex mixtures of compounds with varying polarities.

Detection: A photodiode array (PDA) detector is commonly used to monitor the elution of the compounds at multiple wavelengths, which helps in assessing the peak purity and identifying the optimal wavelength for quantification. scispace.com For compounds lacking a strong chromophore, detection at lower wavelengths (e.g., 200-220 nm) may be necessary. ijpsonline.com

Method Validation: The developed method is validated according to the International Council for Harmonisation (ICH) guidelines. nih.gov Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

The table below outlines a proposed set of parameters for a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.

Table 2: Proposed Parameters for a Stability-Indicating RP-HPLC Method

ParameterProposed ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Good retention and separation for moderately polar compounds. ijtsrd.com
Mobile Phase A: 0.1% Phosphoric acid in waterB: AcetonitrileAcidified mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is a common organic modifier. ijpsonline.com
Elution GradientTo effectively separate the parent compound from a range of potential degradation products with varying polarities.
Flow Rate 1.0 mL/minA typical flow rate for a standard analytical HPLC column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 245 nm (or PDA scan 200-400 nm)The fluorophenyl group should provide UV absorbance. A PDA detector allows for peak purity assessment and selection of the optimal wavelength.
Injection Volume 10 µLA standard injection volume.
Diluent Acetonitrile:Water (50:50, v/v)To ensure the solubility of the compound and its degradation products.

The successful development and validation of such a stability-indicating method are crucial for the quality control of this compound in bulk drug substance and finished pharmaceutical products.

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Agents Based on the 5-(4-Fluorophenyl)-4-pentenoic Acid Scaffold

The this compound scaffold is a cornerstone in the development of new therapeutic agents, particularly those targeting cholesterol absorption. Its inherent structural features are crucial for the activity of Ezetimibe, and researchers are actively exploring modifications to this scaffold to create novel analogs with improved efficacy and potentially new therapeutic applications.

The primary focus of this research has been the synthesis of Ezetimibe analogs with modified structural components. Structure-activity relationship (SAR) studies have revealed that the 2-azetidinone ring, the C-(3) sidechain with a pendent aryl group, and the N-aryl ring are all critical for the cholesterol absorption inhibition activity. nih.gov By systematically altering these components, scientists aim to enhance the compound's interaction with its biological target. For instance, the introduction of an amide group and an electron-deficient pyridine (B92270) ring to the C-(3) carbon chain of Ezetimibe has led to the synthesis of new 2-azetidinone derivatives. nih.govnih.gov Several of these new compounds have demonstrated comparable effects in lowering total cholesterol levels in animal models, indicating the potential for developing more potent cholesterol absorption inhibitors. nih.gov

Another avenue of exploration involves the synthesis of Ezetimibe analogs with a reorganized azetidinone ring. Four individual isomers with this modified backbone have been designed and synthesized, and are currently being evaluated for their ability to inhibit cholesterol absorption. nih.gov These studies are crucial for understanding the spatial requirements for optimal biological activity and could lead to the discovery of novel therapeutic agents with enhanced pharmacological profiles.

The following table summarizes some of the key research findings in the development of therapeutic agents based on the this compound scaffold:

Research FocusKey Findings
Synthesis of Ezetimibe Analogs Introduction of amide and pyridine groups to the C-(3) chain resulted in new 2-azetidinone derivatives with comparable cholesterol-lowering effects to Ezetimibe. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies The 2-azetidinone ring, C-(3) sidechain, and N-aryl ring are essential for cholesterol absorption inhibition. nih.gov
Reorganized Azetidinone Ring Isomers with a modified azetidinone backbone have been synthesized to explore spatial requirements for activity. nih.gov

Exploration of New Biological Targets and Pathways

While the primary biological target of Ezetimibe, a key derivative of the this compound scaffold, is the Niemann-Pick C1-Like 1 (NPC1L1) protein, emerging research suggests that this scaffold and its derivatives may interact with other biological targets and pathways, opening up new therapeutic possibilities. nih.govdrugbank.com

The inhibition of NPC1L1, a sterol transporter expressed in the small intestine and liver, is the well-established mechanism by which Ezetimibe reduces cholesterol absorption. drugbank.compatsnap.com Cryo-electron microscopy studies have provided detailed structural insights into how Ezetimibe binds to and inhibits NPC1L1, preventing the uptake of cholesterol. nih.gov However, the exploration of alternative biological activities for compounds derived from the this compound scaffold is an active area of research.

Recent studies have investigated the potential anticancer activity of Ezetimibe. In silico studies suggest that Ezetimibe can bind to the p53 binding domain of Mdm2, a key negative regulator of the p53 tumor suppressor. mdpi.com This interaction could potentially disrupt the Mdm2-p53 complex, leading to the activation of p53 and subsequent anticancer effects. Furthermore, in a colorectal cancer cell line, Ezetimibe was found to induce autophagy-associated apoptosis through the mTOR signaling pathway. mdpi.com Another study proposed Ezetimibe as a potential treatment for triple-negative breast cancer, as it was shown to block the cell cycle in the G1 phase and activate the PDGFRβ/AKT pathway. mdpi.com

Beyond cancer, the immunomodulatory effects of Ezetimibe are also being explored. Research has shown that Ezetimibe can influence the activation pathways of monocytes and macrophages. nih.gov Specifically, it appears to silence the classical activation pathway while promoting the alternative activation pathway in macrophages, which could have implications for inflammatory conditions like atherosclerosis. nih.gov

The following table outlines the known and potential biological targets and pathways associated with derivatives of the this compound scaffold:

Biological Target/PathwayKnown/Potential Role
Niemann-Pick C1-Like 1 (NPC1L1) Primary target for cholesterol absorption inhibition. drugbank.compatsnap.com
p53/Mdm2 Pathway Potential target for anticancer activity. mdpi.com
mTOR Signaling Pathway Implicated in Ezetimibe-induced apoptosis in cancer cells. mdpi.com
PDGFRβ/AKT Pathway Potential target in triple-negative breast cancer. mdpi.com
Macrophage Activation Pathways Ezetimibe may modulate macrophage polarization, impacting inflammation. nih.gov

Advances in Green Chemistry Approaches for Synthesis

The synthesis of this compound and its derivatives, particularly Ezetimibe, has traditionally involved multi-step processes that may utilize harsh reagents and generate significant waste. Recognizing the need for more sustainable manufacturing, researchers are actively developing and implementing "green chemistry" approaches to improve the environmental footprint of these synthetic routes.

A significant advancement in this area is the application of enzyme engineering and biocatalysis. For the synthesis of chiral intermediates required for Ezetimibe, such as (S)-4-Phenyl-2-oxazolidinone, enzymatic methods are being employed to replace conventional chemical steps that often involve environmentally harmful substances. researchgate.net Halohydrin dehalogenases (HHDHs) are a class of enzymes that have shown great promise in this regard. Through enzyme engineering, the performance of wild-type HHDHs has been significantly improved, leading to a more efficient and selective synthesis of key Ezetimibe intermediates on an industrial scale. researchgate.net

Biocatalyzed reactions, in general, offer several advantages over traditional chemical synthesis, including high efficiency, excellent selectivity, milder reaction conditions, and reduced environmental impact. google.com These methods are being increasingly explored for the synthesis of various active pharmaceutical ingredients (APIs) and their precursors.

Another promising green chemistry approach is the use of telescoped continuous flow processes. This methodology allows for the integration of multiple reaction steps into a single, continuous operation, which can significantly reduce reaction times, improve yields, and minimize waste generation. A telescoped continuous flow process has been successfully developed for the enantioselective synthesis of chiral precursors of 1-aryl-1,3-diols, which are important intermediates in the synthesis of Ezetimibe. researchgate.net This process utilizes a polymer-supported chiral phosphoric acid catalyst, further enhancing its sustainability. researchgate.net

The following table highlights some of the key advances in green chemistry for the synthesis of compounds related to this compound:

Green Chemistry ApproachKey Advantages
Enzyme Engineering (HHDHs) Reduced environmental footprint, improved efficiency and yield in the synthesis of chiral intermediates for Ezetimibe. researchgate.net
Biocatalysis High efficiency, excellent selectivity, mild reaction conditions, and environmental sustainability. google.com
Telescoped Continuous Flow Processes Reduced reaction times, improved yields, and minimized waste generation in the synthesis of Ezetimibe precursors. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-fluorophenyl)-4-pentenoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via condensation reactions using intermediates like 5-(4-fluorophenyl)-5-oxopentanoic acid ( ). Acyl chloride derivatives (e.g., formed via oxalyl chloride) are key intermediates, as seen in the synthesis of cholesterol-lowering drug precursors ( ). Reaction optimization involves controlling temperature (e.g., 0–20°C) and catalysts (e.g., DMAP/DIEA in dichloromethane). Yield improvements (>70%) are achieved through stoichiometric balancing and inert atmosphere conditions .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodology :

  • HPLC-MS/MS : Used to track cyclization products (e.g., carbonium ions) via fragmentation patterns ( ).
  • Kinetic Studies : Arrhenius plots (log rate vs. 1/T) determine activation energies (Ea) for iodine reactions, with Ea ranging 3.4–77 M²/min for substituted 4-pentenoic acids ( ).
  • Conformational Analysis : NMR and computational modeling identify stable conformations (e.g., anti vs. gauche) influencing reactivity ( ).

Q. What are the primary pharmacological effects of 4-pentenoic acid derivatives, and how do structural modifications (e.g., fluorophenyl groups) alter bioactivity?

  • Methodology :

  • Hepatotoxicity Screening : Rat models treated with 4-pentenoic acid analogs show mitochondrial dysfunction (e.g., reduced respiratory activity), mitigated by silymarin ( ).
  • β-Oxidation Inhibition : Fluorophenyl substitution enhances metabolic stability, as seen in valproic acid analogs ( ).

Advanced Research Questions

Q. How do reaction mechanisms differ between unsubstituted 4-pentenoic acid and fluorophenyl-substituted derivatives in iodine-mediated cyclization?

  • Methodology :

  • Activation Parameters : Substituted derivatives (e.g., 2,2-diphenyl-4-pentenoic acid) exhibit lower entropy of activation (−28 cal) compared to unsubstituted analogs (−59 cal), attributed to increased conformational flexibility favoring cyclic cation intermediates ( ).
  • Isotopic Labeling : Deuterated analogs (e.g., α,α-d2 derivatives) track hydrogen transfer pathways during cyclization ( ).

Q. What metabolic pathways are involved in the hepatotoxicity of this compound, and how can conflicting data on mitochondrial protection be resolved?

  • Methodology :

  • GSH Conjugate Analysis : LC-MS identifies glutathione adducts (e.g., 4-pentenoyl-GSH) in hepatocytes, linking toxicity to reactive intermediate formation ( ).
  • Contradiction Resolution : Discrepancies in silymarin’s efficacy ( vs. 13) require dose-response studies (0.1–10 mg/kg) and tissue-specific ATP/ROS measurements to clarify mechanism-action thresholds .

Q. How can regioselectivity challenges in Pd-catalyzed oxidative amination of 4-pentenoic acid derivatives be addressed?

  • Methodology :

  • Ligand Screening : Bidentate phosphine ligands (e.g., dppf) reverse anti-Markovnikov selectivity to achieve γ-ketoamide derivatives with >90% Markovnikov preference ( ).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Pd(II) stability, reducing side reactions (e.g., decarboxylation) .

Q. What computational models predict the conformational stability of this compound in solution?

  • Methodology :

  • DFT Calculations : B3LYP/6-311+G(d,p) models simulate rotational barriers (e.g., C4-C5 bond) and predict dominant anti-conformations ( ).
  • Solvent Dynamics : MD simulations in chloroform (dielectric constant 4.8) correlate with experimental entropy trends ( ).

Data Contradiction Analysis

Q. Why do studies report conflicting results on the mitochondrial effects of 4-pentenoic acid derivatives?

  • Resolution Strategy :

  • Model Variability : Strain-specific differences in rat β-oxidation enzymes (e.g., acyl-CoA dehydrogenases) affect toxicity thresholds ( ).
  • Dose-Dependent Effects : Nonlinear responses (e.g., LPO inhibition at low doses vs. mitochondrial de-energization at high doses) require standardized dosing protocols ( ).

Methodological Best Practices

Q. How should researchers design experiments to minimize artifacts in kinetic studies of fluorophenyl-substituted acids?

  • Guidelines :

  • Control for Autoxidation : Use degassed solvents (e.g., chloroform) and antioxidants (e.g., BHT) to prevent iodine depletion ( ).
  • Calibration Curves : Validate HPLC-MS/MS methods with isotopically labeled internal standards (e.g., d-valerolactone) ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.